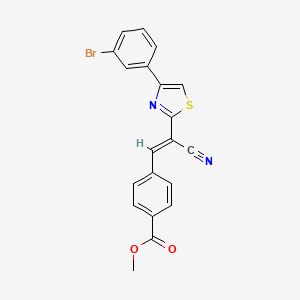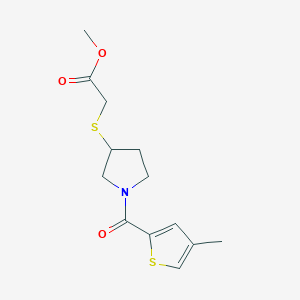
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate” is a chemical compound that is part of a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . These compounds have been synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of these compounds involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst iodine to yield the 4-(4-bromophenyl) thiazol-2-amine (Intermediate). The intermediate with corresponding aromatic aldehyde yielded the target compounds .Molecular Structure Analysis
The molecular structures of these compounds were confirmed by physicochemical and spectral characteristics . The 13 C-NMR spectra of the thiazole derivatives displayed the fine conformity of their proposed molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carried out as per the reactions outlined in the referenced research .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by physicochemical and spectral characteristics . The 13 C-NMR spectra of the thiazole derivatives displayed the fine conformity of their proposed molecular structure .Aplicaciones Científicas De Investigación
Antioxidant Activity
Compounds with similar structures have been synthesized and studied for their antioxidant potential . These compounds displayed antioxidant potential with IC 50 values ranging from 0.13 to 8.43 µmol/ml .
Anti-inflammatory Activity
The compound Z13, which has a similar structure, exhibited potent anti-inflammatory activity with an IC 50 value of 0.03 µmol/ml, compared with the standard ibuprofen, which showed an IC 50 value of 0.11 µmol/ml .
Antimicrobial Activity
Most of the compounds with similar structures had a certain antibacterial potential, particularly against P. aeruginosa . Among these derivatives, compound Z2 exhibited the highest potential against P. aeruginosa with an MIC value of 0.0069 µmol/ml .
Anticancer Activity
Compounds with similar structures have been synthesized and tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay . Compound p2 was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Molecular Docking Study
Molecular docking studies demonstrated that compounds with similar structures, such as p2, p3, p4, and p6, displayed good docking scores within the binding pocket of the selected PDB ID .
ADMET Profile
In silico ADMET studies were carried out for the synthesized compounds with similar structures, and most of the compounds exhibited good ADMET profiles .
Direcciones Futuras
The future directions for these compounds could involve further exploration of their antimicrobial and anticancer activities. The increased emergence of multidrug-resistant pathogenic bacteria has called for exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific target, novel chemical therapeutic drugs could be designed for treatment of cancer .
Propiedades
IUPAC Name |
methyl 4-[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c1-25-20(24)14-7-5-13(6-8-14)9-16(11-22)19-23-18(12-26-19)15-3-2-4-17(21)10-15/h2-10,12H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCWUPVYGJONSS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)




![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)
![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)